Pentadecanoic Acid

Epigenetics Cancer Research HDAC6 Inhibition

Pentadecanoic acid (C15:0) is a research-grade odd-chain fatty acid validated for HDAC6 inhibition, AMPK activation, and mTOR pathway studies. Unlike C17:0, its circulating levels reliably reflect dietary intake, ensuring fidelity as a biomarker. With superior potency over shorter OCFAs, it is the preferred reference standard for SAR and phenotypic screening. Procure this essential nutrient candidate for reproducible metabolic and longevity research.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 1002-84-2
Cat. No. B115217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanoic Acid
CAS1002-84-2
SynonymsPentadecylic Acid;  n-Pentadecanoic Acid;  14FA;  NSC 28486; 
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)
InChIKeyWQEPLUUGTLDZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramPurity:99%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Pentadecanoic Acid (C15:0, CAS 1002-84-2): An Essential Odd-Chain Saturated Fatty Acid with Differentiated Bioactivity for Research and Industrial Application


Pentadecanoic acid (C15:0, CAS 1002-84-2) is a straight-chain, 15-carbon odd-chain saturated fatty acid (OCFA). Unlike common even-chain saturated fatty acids, its catabolism via β-oxidation yields propionyl-CoA, which enters the tricarboxylic acid cycle as succinyl-CoA, uniquely supporting mitochondrial anaplerosis and metabolic flux [1]. Present in trace amounts in dairy fat and certain plants, C15:0 is increasingly recognized as a bioactive nutrient with a distinct mechanism-of-action profile, including activation of AMPK and PPAR-α/δ, and inhibition of mTOR and HDAC6 [2]. Its commercial relevance stems from a growing body of evidence positioning it as a potential essential fatty acid and a candidate for nutraceutical and therapeutic development.

Why Pentadecanoic Acid (C15:0) Cannot Be Substituted with In-Class Saturated Fatty Acids for Research or Formulation


Direct substitution of pentadecanoic acid with other saturated fatty acids, including its closest OCFA analog heptadecanoic acid (C17:0) or the even-chain palmitic acid (C16:0), is not scientifically justified due to fundamental differences in metabolic fate, molecular target engagement, and demonstrated safety profiles. Critically, evidence indicates that C15:0 blood concentrations are driven primarily by dietary intake, whereas C17:0 levels are largely influenced by endogenous production, suggesting a unique physiological reliance on external C15:0 [1]. Furthermore, systematic comparative studies reveal that even minor variations in carbon chain length among OCFAs result in orders-of-magnitude differences in key biological activities, such as HDAC6 inhibition, rendering class-level interchange invalid for precise research applications [2]. The following quantitative evidence substantiates these selection-critical differences.

Quantitative Evidence for Pentadecanoic Acid (C15:0) Differentiation vs. Analogs: A Scientific Procurement Guide


Superior HDAC6 Inhibitory Activity Among Odd-Chain Fatty Acids

In a head-to-head comparison of five odd-chain fatty acids, pentadecanoic acid (C15:0) demonstrated the most potent histone deacetylase 6 (HDAC6) inhibitory activity. The rank order of inhibition was C15:0 > undecanoic acid (C11:0) > nonanoic acid (C9:0) > heptanoic acid (C7:0) > valeric acid (C5:0), directly correlating with chain length [1]. This biochemical activity translated into the strongest anti-proliferative effects in cancer cell line assays, with C15:0 and C11:0 classified as 'strong' inhibitors, while C7:0 and C9:0 showed only 'moderate' effects, and C5:0 was 'weak' [1].

Epigenetics Cancer Research HDAC6 Inhibition

Broader and Safer Anti-Inflammatory Activity Profile vs. Eicosapentaenoic Acid (EPA)

In a systematic comparative analysis across 12 primary human cell-based disease systems measuring 148 biomarkers, pentadecanoic acid (C15:0) exhibited a broader and safer anti-inflammatory activity profile compared to eicosapentaenoic acid (EPA), a well-established omega-3 fatty acid [1]. At the same concentration (17 µM), C15:0 and EPA shared 12 clinically relevant activities. However, C15:0 induced an additional 28 beneficial activities not observed with EPA, primarily anti-inflammatory in nature [1]. Critically, EPA was cytotoxic to four distinct cell systems at 50 µM, whereas C15:0 demonstrated no cytotoxicity at any tested concentration (1.9 - 50 µM) [1]. Overall, C15:0 showed dose-dependent activity involving 36 biomarkers across 10 systems [1].

Inflammation Drug Discovery Nutraceutical Safety Pharmacology

Unique Longevity Pathway Modulation Comparable to Rapamycin

Pentadecanoic acid (C15:0) activates AMPK and inhibits mTOR, core components of the human longevity pathway [1]. A comparative study using human cell-based molecular phenotyping assays demonstrated that the activity profile of C15:0 closely parallels that of rapamycin, a leading longevity-enhancing compound [1]. C15:0 (at 17 µM) and rapamycin (at 9 µM) shared 24 clinically relevant activities across 10 distinct cell systems, including anti-inflammatory (lowered MCP-1, TNFα, IL-10, IL-17A/F), antifibrotic, and anticancer activities [1]. Overall, C15:0 demonstrated 36 dose-dependent activities across 10 of 12 cell systems, a breadth of effect comparable to rapamycin's 32 activities across 12 of 12 systems [1].

Longevity Aging Metabolism Nutraceutical

Evidence for Essential Fatty Acid Status vs. Heptadecanoic Acid (C17:0)

A systematic review of evidence supporting the classification of OCFAs as essential fatty acids reveals a critical distinction between pentadecanoic acid (C15:0) and its closest analog, heptadecanoic acid (C17:0) [1]. A key criterion for essentiality is the inability of the human body to endogenously produce adequate amounts, necessitating dietary intake. The evidence for C15:0 meeting this criterion is rated 'Moderate to Strong,' supported by multiple studies showing a linear correlation between dietary intake and blood levels, with circulating concentrations unaffected by gut microbiota [1]. In stark contrast, the evidence for C17:0 is rated 'No Strong,' as studies demonstrate a lack of correlation between dietary C17:0 intake and its circulating concentrations, indicating a significant role for endogenous production [1]. This fundamental difference in physiological reliance underscores the non-interchangeable nature of these two in-class fatty acids.

Nutritional Science Essential Fatty Acid Biomarker

Optimal Scientific and Industrial Applications for Pentadecanoic Acid (C15:0) Based on Evidence of Differentiation


Development of Epigenetic Modulators Targeting HDAC6

Procure pentadecanoic acid (C15:0) as the primary odd-chain fatty acid reference standard for screening and structure-activity relationship (SAR) studies targeting histone deacetylase 6 (HDAC6). Direct comparative evidence confirms its superior inhibitory activity over shorter-chain OCFAs (C5:0-C11:0), establishing it as the most potent natural ligand in this class for guiding lead optimization and assay development [4].

Investigating Metabolic Longevity Pathways and Nutraceutical Development

Utilize pentadecanoic acid (C15:0) as a molecular tool in cell-based assays to study AMPK activation and mTOR inhibition. Its activity profile has been shown to share 24 clinically relevant biomarkers with rapamycin, a gold-standard longevity compound, making it a unique, naturally-derived alternative for investigating these pathways and for developing next-generation nutraceutical products aimed at promoting healthspan [4].

Establishing and Validating Nutritional Biomarkers in Epidemiological Studies

In large-scale cohort studies investigating dietary influences on cardiometabolic health, use pentadecanoic acid (C15:0) as a specific and reliable biomarker for dairy fat intake. Evidence indicates its circulating levels are more strongly correlated with dietary consumption compared to heptadecanoic acid (C17:0), which is subject to greater endogenous regulation, ensuring higher fidelity in nutritional exposure assessment [4].

Screening for Broad-Spectrum Anti-Inflammatory Agents with Superior Safety Margins

For high-throughput or phenotypic screening campaigns aimed at identifying anti-inflammatory compounds with minimal cytotoxicity, pentadecanoic acid (C15:0) serves as an ideal positive control or starting scaffold. It has demonstrated activity across 36 biomarkers in primary human cell systems without any observed cytotoxicity, a profile demonstrably safer and broader than that of the well-established anti-inflammatory fatty acid EPA [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentadecanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.